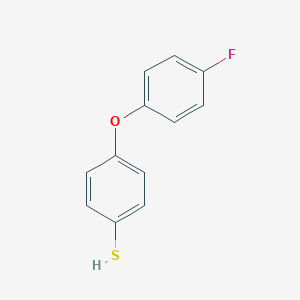

4-(4-Fluorophenoxy)benzenethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FOS/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMMMKJJVLYVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617161 | |

| Record name | 4-(4-Fluorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193022-94-5 | |

| Record name | 4-(4-Fluorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 4 Fluorophenoxy Benzenethiol

Established Reaction Pathways for the Synthesis of 4-(4-Fluorophenoxy)benzenethiol

The construction of this compound is typically achieved through a multi-step process that logically assembles the molecule's two key features: the aryl ether bond and the thiol group.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Ether Linkage Formation

The formation of the diaryl ether core of this compound is effectively accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is viable when an aryl halide is "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the context of this synthesis, the fluorine atom on one of the aromatic rings serves a dual role; it is both a substituent on the final product and an excellent leaving group in the SNAr reaction due to its high electronegativity. youtube.com

A common strategy involves the reaction of a phenoxide with an activated fluoro-aromatic compound. For instance, the synthesis could start with the reaction between the potassium salt of a protected thiol, such as 4-mercaptophenol (B154117), and 1,4-difluorobenzene (B165170). The phenoxide oxygen atom acts as the nucleophile, attacking the carbon atom bonded to a fluorine atom on the other ring. The presence of the second fluorine atom (or another electron-withdrawing group like a nitro group) para to the reaction site stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution. libretexts.orgnih.gov

The general mechanism proceeds in two steps:

Addition: The nucleophile (phenoxide) attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate. libretexts.org

Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring and forming the diaryl ether. libretexts.org

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, rather than the classical two-step process, particularly with good leaving groups. nih.gov

Thiol Group Introduction through Reduction or Displacement Reactions

Once the diaryl ether framework is established, the next critical step is the introduction or unmasking of the thiol (-SH) group. wikipedia.orgbritannica.com Several reliable methods exist for converting other functional groups into an aromatic thiol.

Reduction of Sulfonyl Chlorides or Disulfides: A prevalent method is the reduction of a corresponding sulfonyl chloride or disulfide. For example, if the synthesis started with 4-phenoxybenzenesulfonyl chloride, it could be reduced to the target thiol. A more direct precursor would be the disulfide, bis(4-(4-fluorophenoxy)phenyl) disulfide.

Patents describing the synthesis of similar compounds, such as 4-fluorothiophenol (B130044), detail the reduction of the corresponding disulfide (4,4'-difluorodiphenyl disulfide) using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system like isopropanol (B130326) and water. google.comgoogle.com This method is generally high-yielding.

Table 1: Example Conditions for Disulfide Reduction to Thiol

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,4'-Difluorodiphenyl disulfide | NaBH₄ / NaOH | Isopropanol / Water | 80-82 | 98.5 | google.com |

This table is illustrative of the reduction step for a similar compound, 4-fluorothiophenol, as direct data for the title compound is not available.

Other Methods:youtube.comSequential Multi-Step Synthesis Design

A logical synthetic sequence is paramount for successfully preparing this compound. The design must consider the compatibility of functional groups at each stage. Two plausible retrosynthetic pathways are outlined below:

Pathway A: Ether Formation Followed by Thiol Introduction

Start with: 4-Fluorophenol (B42351) and 1-bromo-4-fluorobenzene (B142099) (or a related halogenated benzene).

Step 1 (Etherification): Perform an Ullmann condensation or a similar copper-catalyzed or palladium-catalyzed coupling reaction to form the 4-(4-fluorophenoxy)bromobenzene intermediate.

Step 2 (Thiol Introduction): Convert the bromo group to a thiol. This can be a challenging transformation and might involve conversion to a Grignard reagent followed by reaction with sulfur, or displacement with a thiol equivalent. A more common industrial route involves converting the bromo-intermediate to a sulfonyl chloride, which is then reduced.

Pathway B: Thiol Protection, Ether Formation, and Deprotection (More Viable)

Start with: 4-Mercaptophenol.

Step 1 (Thiol Protection): The thiol group is highly reactive and nucleophilic, so it must be protected to prevent side reactions during ether formation. Common protecting groups for thiols include benzyl (B1604629) or trityl groups.

Step 2 (Etherification - SNAr): The protected 4-mercaptophenol is deprotonated at the phenolic hydroxyl group to form a phenoxide. This phenoxide then reacts with 1,4-difluorobenzene in an SNAr reaction to form the protected diaryl ether.

Step 3 (Deprotection): The protecting group is removed from the sulfur atom to reveal the final product, this compound.

This second pathway is generally preferred as it utilizes the highly efficient SNAr reaction for the key bond formation and avoids harsh conditions that might be needed to convert a halide to a thiol in the presence of the ether linkage.

Green Chemistry Principles in the Synthesis of this compound and Related Derivatives

Modern synthetic chemistry emphasizes the use of environmentally benign methods. wjpmr.com The synthesis of diaryl ethers and thiols is increasingly being adapted to align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. orientjchem.orgresearchgate.net

Catalyst-Free and Solvent-Free Synthetic Conditions

Significant progress has been made in developing catalyst-free methods for the synthesis of diaryl ethers. For SNAr reactions, if the aryl halide is sufficiently activated (e.g., by nitro groups), the reaction can proceed without a metal catalyst, often just requiring a base and a polar aprotic solvent like DMSO. organic-chemistry.org Some research has explored catalyst-free synthesis of related sulfur-containing compounds, such as 3,1-benzoxathiin-4-ones, under open-air conditions. rsc.org

Solvent-free reactions, often conducted by grinding solid reactants together or using one of the reactants as a solvent, represent a significant green advancement. orientjchem.org For example, the synthesis of benzilic acid from benzil (B1666583) has been demonstrated in a solvent-free method by grinding with NaOH, drastically reducing waste compared to traditional methods using ethanol. wjpmr.com While specific solvent-free examples for the title compound are not prominent, the principles are applicable to the synthesis of its precursors.

Microwave-Assisted and Ultrasonic Irradiation Methods

The use of non-conventional energy sources like microwaves and ultrasound has been shown to dramatically accelerate organic reactions, often leading to higher yields and cleaner products. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly shorten reaction times for diaryl ether synthesis from hours to mere minutes. amazonaws.com Several studies report the successful synthesis of diaryl ethers via SNAr reactions under microwave conditions, in some cases completely eliminating the need for a catalyst. nih.govresearchgate.net This method is highly effective for coupling phenols with electron-deficient aryl halides. organic-chemistry.org The advantages include operational simplicity and improved energy efficiency. mdpi.com

Table 2: Microwave-Assisted Synthesis of Diaryl Ethers (Illustrative Examples)

| Phenol | Aryl Halide | Base | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol | 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMSO | 5 | 95 | researchgate.net |

| 4-Methoxyphenol | 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMSO | 5 | 98 | researchgate.net |

This table provides examples of catalyst-free, microwave-assisted SNAr reactions for forming diaryl ethers, demonstrating the feasibility of this green methodology for synthesizing the core structure of the title compound.

Ultrasonic Irradiation Methods:mdpi.comnih.govnih.govExploration of Environmentally Benign Reagents and Solvents

The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic, renewable, and environmentally safe reagents and solvents. Research in related areas of organic synthesis, particularly in the formation of diaryl ethers and aryl thiols, offers valuable insights into potential eco-friendly routes to this target molecule. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The traditional synthesis of diaryl ethers, a key structural component of this compound, often relies on the Ullmann condensation, which typically requires harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. To circumvent these issues, modern research has focused on the development of highly efficient catalytic systems. For instance, copper-based nanocatalysts have demonstrated significant promise in promoting carbon-oxygen cross-coupling reactions under milder conditions. nih.govrsc.org These nanocatalysts, owing to their high surface-area-to-volume ratio, can facilitate the reaction with greater efficiency, often in more environmentally benign solvents. rsc.org

The choice of solvent is another critical factor in the environmental impact of a synthetic process. Traditional syntheses often employ volatile and toxic organic solvents like dimethylformamide (DMF). The exploration of greener alternatives has shown that water can be a viable solvent for such coupling reactions, particularly when used in conjunction with appropriate catalytic systems. nih.gov Ethanol is another environmentally friendly solvent that has been successfully used in the synthesis of related sulfur-containing compounds. organic-chemistry.org

For the introduction of the thiol group, green chemistry principles steer away from the use of volatile and malodorous thiols. An innovative approach involves the use of xanthates as thiol surrogates. mdpi.comacs.org This method offers a thiol-free route to aryl thioethers, thereby avoiding the unpleasant and hazardous nature of traditional thiol reagents. The reaction can proceed under transition-metal-free and base-free conditions, further enhancing its green credentials. mdpi.com

Another sustainable strategy for the synthesis of aryl thiols involves the use of elemental sulfur in the presence of a copper catalyst. organic-chemistry.org This method allows for the direct conversion of aryl halides to aryl thiols in a one-pot procedure, often with subsequent in-situ reduction. The use of readily available and inexpensive sulfur, combined with the potential for recyclable catalysts, makes this an attractive green alternative.

The following table summarizes some of the environmentally benign reagents and solvents that could be applied to the synthesis of this compound, based on research into the synthesis of structurally related compounds.

| Reagent/Solvent Category | Specific Example | Potential Advantage in Synthesis | Reference |

| Catalysts | Copper-based Nanocatalysts | High efficiency, milder reaction conditions, potential for recyclability. | nih.govrsc.org |

| Magnetically Separable Catalysts (e.g., Cu/ascorbic acid@MNPs) | Easy recovery and reuse of the catalyst, minimizing waste and product contamination. | nih.gov | |

| Solvents | Water | Non-toxic, non-flammable, and environmentally safe alternative to volatile organic solvents. | nih.gov |

| Ethanol | Renewable, biodegradable, and less toxic than many traditional organic solvents. | organic-chemistry.org | |

| Reagents | Xanthates | Odorless and stable thiol surrogates, avoiding the use of hazardous and foul-smelling thiols. | mdpi.comacs.org |

| Elemental Sulfur | Readily available and inexpensive sulfur source for the direct synthesis of aryl thiols. | organic-chemistry.org | |

| Supercritical Hydrogen Sulfide | Can act as both a reactant and a solvent, potentially reducing the need for additional organic solvents. | nus.edu.sg |

By integrating these innovative and environmentally conscious approaches, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient. The application of these green methodologies not only aligns with the growing demand for environmentally responsible chemical manufacturing but also opens up new avenues for the development of novel and improved synthetic strategies.

Chemical Reactivity and Transformation Studies of 4 4 Fluorophenoxy Benzenethiol

Reactions Involving the Thiol (-SH) Functional Group

The sulfur atom in the thiol group of 4-(4-fluorophenoxy)benzenethiol is a versatile center for chemical reactions, readily undergoing oxidation, participating in "click" chemistry, and acting as a potent nucleophile in addition reactions.

Oxidation Reactions to Disulfides and Higher Oxidation States

The thiol group is susceptible to oxidation, most commonly forming a disulfide bridge. The oxidation of this compound yields bis(4-(4-fluorophenoxy)phenyl) disulfide. This transformation can be achieved using a variety of oxidizing agents. While specific studies on this exact molecule are not prevalent in the searched literature, general methods for thiol oxidation are well-established. For instance, oxidation can be carried out using mild oxidizing agents like iodine (I₂) in the presence of a base, or through aerobic oxidation catalyzed by metal complexes.

Higher oxidation states, such as sulfinic acids and sulfonic acids, can be achieved using stronger oxidizing agents like hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or nitric acid (HNO₃). The precise conditions required for these transformations would need to be empirically determined for this compound.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidation Product | General Oxidizing Agents |

| This compound | Bis(4-(4-fluorophenoxy)phenyl) disulfide | Air, I₂, DMSO |

| This compound | 4-(4-Fluorophenoxy)benzenesulfinic acid | H₂O₂, Mild Conditions |

| This compound | 4-(4-Fluorophenoxy)benzenesulfonic acid | KMnO₄, HNO₃, Strong H₂O₂ |

Thiol-Ene Click Chemistry and its Derivatives

Thiol-ene click chemistry is a powerful and efficient method for forming carbon-sulfur bonds via the radical-mediated addition of a thiol to an alkene. This reaction proceeds via a free-radical mechanism, often initiated by light or a radical initiator, and follows an anti-Markovnikov addition pattern. The high efficiency, functional group tolerance, and stereoselectivity of this reaction make it a valuable tool in materials science and bioconjugation.

While specific examples utilizing this compound are not detailed in the available search results, its thiol group makes it a suitable candidate for such reactions. The general scheme involves the reaction of the thiol with an alkene in the presence of a photoinitiator (like DMPA) under UV irradiation, or a thermal initiator.

Table 2: Illustrative Thiol-Ene Reaction

| Thiol Component | Ene Component | Initiator | Product Structure |

| This compound | Generic Alkene (R-CH=CH₂) | Photoinitiator (e.g., DMPA) + UV light | 4-(4-Fluorophenoxy)phenyl-S-CH₂-CH₂-R |

Michael Addition Reactivity of the Thiol Moiety

The thiol group of this compound can act as a potent nucleophile in Michael additions, a conjugate addition reaction to α,β-unsaturated carbonyl compounds. This reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The thiolate then adds to the β-carbon of the Michael acceptor.

This reaction is highly efficient for the formation of C-S bonds and can often be carried out under mild, solvent-free conditions. The reactivity of various thiols in Michael additions has been demonstrated with a range of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles.

Nucleophilic Reactivity of the Thiolate Anion

The deprotonation of this compound with a base generates the corresponding thiolate anion, a significantly stronger nucleophile than the neutral thiol. This enhanced nucleophilicity allows it to participate in a variety of nucleophilic substitution and addition reactions. For instance, the thiolate can readily displace leaving groups in SₙAr (nucleophilic aromatic substitution) reactions on activated aromatic rings.

Reactivity of the Fluorophenoxy Moiety

The fluorophenoxy group influences the electronic properties of the entire molecule and possesses its own sites for potential reactivity.

Electrophilic Aromatic Substitution on the Fluorinated Aromatic Ring

The benzene (B151609) rings of this compound are, in principle, susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the reactivity of these rings is influenced by the existing substituents. The fluorine atom is a deactivating but ortho-, para-directing group due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. The large phenoxy group and the thiol group also exert directing effects.

Predicting the precise regioselectivity of EAS on the fluorinated ring would require consideration of the combined electronic and steric effects of all substituents. It is important to note that the thiol group itself is sensitive to many electrophilic reagents and may react preferentially, complicating electrophilic substitution on the aromatic rings. For instance, thiophenol itself does not typically undergo electrophilic aromatic substitution on the ring because the sulfur atom is more nucleophilic and reacts with the electrophile.

Directed Ortho Metalation (DOM) Strategies and Applications

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a functional group on an aromatic ring, known as a direct metalation group (DMG), to direct deprotonation and subsequent metalation at the position ortho to it. wikipedia.orgorganic-chemistry.org This process typically involves the use of strong organolithium bases. baranlab.org The heteroatom within the DMG coordinates to the lithium cation, facilitating the removal of a nearby ortho-proton by the alkyl base. wikipedia.orgbaranlab.org This generates a highly reactive aryllithium intermediate that can then react with various electrophiles, allowing for precise functionalization of the aromatic ring. wikipedia.org

Common DMGs include groups like amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org Thiol and thioether groups can also act as DMGs. While specific studies detailing the directed ortho-metalation of this compound are not extensively documented in readily available literature, the principles of DoM can be applied to predict its behavior. The thiol (-SH) or its corresponding thiolate (-S⁻) or a thioether (-SR) derivative could potentially direct lithiation to the ortho positions on its own ring (positions 3 and 5). Similarly, the ether oxygen could direct metalation to the ortho positions on the fluorinated ring (positions 3' and 5'). The relative directing ability of these groups, steric hindrance, and the specific reaction conditions employed would determine the regioselectivity of the metalation.

Table 1: General Principles of Directed Ortho-Metalation (DoM)

| Feature | Description | Reference |

|---|---|---|

| Mechanism | A Direct Metalation Group (DMG) containing a heteroatom coordinates with an organolithium reagent. This complex facilitates the deprotonation of the nearest ortho-proton, forming an aryllithium intermediate. | wikipedia.orgbaranlab.org |

| Directing Groups (DMGs) | Functional groups that are Lewis basic and can coordinate with lithium. Examples include -CONR₂, -OR, -NR₂, and -S-R. | wikipedia.orgorganic-chemistry.org |

| Bases | Strong alkyllithium bases like n-BuLi, sec-BuLi, or t-BuLi are typically required. | baranlab.orguwindsor.ca |

| Application | Allows for regioselective synthesis of ortho-substituted aromatic compounds by trapping the aryllithium intermediate with an electrophile. | organic-chemistry.org |

Cleavage and Rearrangement Mechanisms of the Aryl Ether Linkage

The diaryl ether bond in this compound is a key structural feature, and its cleavage is a significant chemical transformation. The cleavage of aryl-ether linkages is a critical process, particularly in the context of lignin (B12514952) depolymerization, where similar bonds are prevalent. rsc.orgnih.gov

Mechanisms for aryl-ether bond cleavage often involve acid or base catalysis. nih.gov In acidic conditions, protonation of the ether oxygen makes the adjacent carbon more electrophilic and susceptible to nucleophilic attack. nih.gov For a model compound like benzyl (B1604629) phenyl ether (an α-O-4 linkage model), acid-catalyzed cleavage is proposed to proceed via an SN1 mechanism, forming a stable carbocation intermediate. nih.gov The presence of water can significantly affect the product distribution. nih.gov Lewis acids can also promote the cleavage of aryl-ether bonds. nih.gov

For this compound, the fluorine atom on one of the rings makes the ipso-carbon electron-deficient, potentially activating it towards nucleophilic aromatic substitution (SNAr), which could be another pathway for ether cleavage under nucleophilic conditions. Rearrangement reactions, such as the Smiles rearrangement, are also possible for diaryl ethers if a suitable intramolecular nucleophile can be generated to attack one of the aromatic rings, leading to the migration of an aryl group. However, specific studies detailing the cleavage or rearrangement of this compound were not found in the surveyed literature.

Chemical Derivatization and Functionalization Strategies

The thiol (-SH) group is a highly reactive functional group, making this compound a versatile building block for further chemical modification. researchgate.net Derivatization is often employed to enhance analytical detection or to synthesize new molecules with desired properties. nih.govhkbu.edu.hk

Formation of Novel Thioethers and Sulfones

The thiol group is readily converted into thioethers (also known as sulfides) and sulfones.

Thioether Formation: Thioethers are commonly synthesized via the S-alkylation of thiols. masterorganicchemistry.com This reaction typically involves deprotonating the thiol with a base to form a thiolate anion, which is an excellent nucleophile. masterorganicchemistry.com The thiolate then reacts with an alkyl halide or another suitable electrophile in an SN2 reaction to form the thioether. masterorganicchemistry.com

Sulfone Formation: Sulfides (thioethers) can be oxidized to form sulfoxides and subsequently sulfones. masterorganicchemistry.com Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, and peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgorganic-chemistry.org The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. organic-chemistry.org

Table 2: Representative Reactions for Thioether and Sulfone Synthesis

| Reaction Type | Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| S-Alkylation | Thiol (R-SH) | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Thioether (R-S-R') | masterorganicchemistry.com |

| Oxidation | Thioether (R-S-R') | H₂O₂ / Catalyst or m-CPBA | Sulfone (R-SO₂-R') | orgsyn.orgorganic-chemistry.org |

Amidation and Esterification Reactions

Direct amidation and esterification of the thiol group itself are not standard transformations. However, the term can refer to reactions where the entire this compound molecule is incorporated into a larger structure containing an amide or ester linkage, or reactions involving derivatives of the parent compound.

Esterification: The classic Fischer esterification involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com While thiols can react with carboxylic acids to form thioesters, this process, known as thioesterification, often requires specific coupling agents or harsher conditions than standard esterification. researchgate.net For instance, a sulfonic acid-bearing resin has been shown to catalyze the thioesterification of carboxylic acids with thiols, though it required heating to 120 °C. researchgate.net

Amidation: Amide bonds are typically formed from the reaction of a carboxylic acid (or its activated derivative, like an acyl chloride) and an amine. Thiol esters can serve as substrates in enzyme-catalyzed transamidation reactions to form amides. nih.gov In a synthetic context, converting the thiol to a different functional group, such as a sulfonic acid, would be necessary before forming a sulfonamide.

Building Block Utility in Heterocyclic Compound Synthesis

Thiols are valuable precursors for the synthesis of sulfur-containing heterocyclic compounds. researchgate.net Thiophene and its derivatives, for example, are five-membered rings containing a sulfur atom and are known for their wide range of pharmacological activities. derpharmachemica.com

The reactive thiol group of this compound can participate in cyclization reactions with various bifunctional reagents. For instance, reaction with α-haloketones is a classic method (Hantzsch synthesis) for preparing thiazoles. nih.gov Other strategies might involve reactions with dicarbonyl compounds or alkynes to construct different heterocyclic cores like thiophenes. derpharmachemica.comresearchgate.net The resulting heterocyclic compounds, bearing the 4-(4-fluorophenoxy)phenyl substituent, could be of interest in medicinal chemistry and materials science. pitt.edu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| sec-Butyllithium |

| t-Butyllithium |

| Benzyl phenyl ether |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Hydrogen peroxide |

| Thiazole (B1198619) |

Advanced Spectroscopic and Structural Characterization of 4 4 Fluorophenoxy Benzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-(4-Fluorophenoxy)benzenethiol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous assignment of all atoms and confirms the connectivity between the two aromatic rings.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. The structure of this compound features two distinct para-substituted benzene (B151609) rings, leading to characteristic AA'BB' spin systems in the ¹H NMR spectrum.

¹H NMR: The proton spectrum is expected to show four distinct signals in the aromatic region, each integrating to two protons. The protons on the thiol-bearing ring and the fluoro-substituted ring will appear as two sets of doublets. The protons ortho to the electron-donating thiol group will be more shielded (shifted upfield) compared to those ortho to the ether oxygen. Conversely, the protons on the fluorophenoxy ring will be influenced by the electronegative fluorine and oxygen atoms. The thiol proton (-SH) would appear as a singlet, typically in the range of 3-4 ppm, although its position can vary with concentration and solvent. researchgate.netchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum will display eight signals for the twelve aromatic carbons due to the molecule's symmetry. The carbons directly bonded to the fluorine (C-F) and oxygen (C-O) atoms will show the most significant shifts. The C-F carbon will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The chemical shifts of the carbons in each ring provide insight into the electron distribution across the molecule. Quaternary carbons, those without attached protons (C-S, C-O, C-F, and the ether-linked C), can sometimes show lower intensity. researchgate.netspectrabase.com

¹⁹F NMR: Since the molecule contains a single fluorine atom, the ¹⁹F NMR spectrum will show a single signal. Its chemical shift provides information about the electronic environment of the fluorine atom. spectrabase.com For comparison, the chemical shift of 4-fluorophenol (B42351) is often used as a reference point for similar structures. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| H ortho to -SH | ¹H | ~7.3 - 7.5 | Doublet | Part of an AA'BB' system on the thiol-bearing ring. |

| H meta to -SH | ¹H | ~7.0 - 7.2 | Doublet | |

| H ortho to -O- | ¹H | ~7.0 - 7.1 | Doublet of Doublets (or Triplet) | Part of an AA'BB' system on the fluorine-bearing ring, with additional F-H coupling. |

| H meta to -O- (ortho to -F) | ¹H | ~7.1 - 7.3 | Doublet of Doublets (or Triplet) | |

| -SH | ¹H | ~3.0 - 4.0 | Singlet (broad) | Position is solvent and concentration dependent. |

| C-S | ¹³C | ~130 - 135 | Singlet | Quaternary carbon. |

| C-O (thiol ring) | ¹³C | ~155 - 160 | Singlet | Quaternary carbon, deshielded by oxygen. |

| C-O (fluoro ring) | ¹³C | ~150 - 155 | Doublet (small J) | Quaternary carbon, deshielded by oxygen. |

| C-F | ¹³C | ~158 - 162 | Doublet (large J) | Quaternary carbon with large C-F coupling constant. |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.orgharvard.edu For this compound, COSY would show cross-peaks between the adjacent protons on each aromatic ring, confirming their ortho relationship. It would clearly separate the spin system of the thiol-bearing ring from that of the fluorophenoxy ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs (¹JCH). harvard.edunih.gov Each proton signal in the ¹H NMR spectrum is correlated to the signal of the carbon it is attached to in the ¹³C NMR spectrum. This allows for the unambiguous assignment of each protonated carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for elucidating complex structures, as it shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). nih.gov Key HMBC correlations for this molecule would include:

A cross-peak between the protons ortho to the ether oxygen and the carbon on the other ring that is also bonded to the ether oxygen. This correlation across the C-O-C bridge is definitive proof of the diaryl ether linkage.

Correlations between the thiol proton (-SH) and the carbons of its attached ring (C-S and the carbons ortho to it).

Correlations between the protons on the fluorinated ring and the carbon atom bonded to fluorine (C-F), confirming the substituent position.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Absorption Frequencies for Thiol and Phenoxy Groups

The IR and Raman spectra of this compound are expected to show distinct bands corresponding to its key functional groups.

Thiol Group (-SH): The S-H stretching vibration typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. nist.gov The C-S stretching vibration is usually found in the 600-700 cm⁻¹ region.

Phenoxy Group (Ar-O-Ar): Aryl ethers exhibit strong, characteristic C-O-C asymmetric stretching bands. spectroscopyonline.com A strong band is expected in the region of 1200-1270 cm⁻¹. spectroscopyonline.com A symmetric stretching band may also appear at a lower frequency. spectroscopyonline.com

Aromatic Rings: C-H stretching vibrations for aromatic rings are observed above 3000 cm⁻¹. nih.gov C=C ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic, with their position indicating the substitution pattern on the rings.

C-F Bond: The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1100-1250 cm⁻¹ range.

Table 2: Principal Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds. nih.gov |

| S-H Stretch | 2550 - 2600 | Weak | Confirmatory for the thiol group. nist.gov |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong | Multiple bands are expected. |

| Asymmetric C-O-C Stretch | 1200 - 1270 | Strong | Key signature for the aryl ether linkage. spectroscopyonline.com |

| C-F Stretch | 1100 - 1250 | Strong | Often overlaps with other vibrations in this region. |

| C-S Stretch | 600 - 700 | Medium-Weak | Confirms the presence of the thiol group. |

Conformational Insights from Vibrational Modes

The flexibility of the diaryl ether linkage allows for different molecular conformations, defined by the torsional angles of the two aromatic rings relative to the C-O-C plane. While room temperature analysis shows an average of these conformations, computational studies combined with vibrational spectra can provide insight. Theoretical calculations can predict the vibrational frequencies for different stable conformers. researchgate.net Comparing these calculated spectra to the experimental IR and Raman data can help determine the most likely conformation of the molecule in its ground state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₁₂H₉FOS, the calculated monoisotopic mass is 220.03581 Da. nih.gov An experimental HRMS measurement confirming this value would validate the molecular formula.

Beyond accurate mass, the fragmentation pattern observed in the mass spectrum provides crucial structural information. Under electron ionization (EI), the molecular ion (M⁺˙) of this compound would undergo characteristic fragmentation. wikipedia.org

Expected Fragmentation Pathways:

Cleavage of the Ether Bond: This is a common fragmentation pathway for diaryl ethers. miamioh.eduscribd.com Cleavage can occur on either side of the oxygen atom, leading to the formation of characteristic fragment ions, such as [C₆H₄S]⁺˙ and [C₆H₅FO]⁺˙ or related radical cations.

Loss of Thiol Radical: Fragmentation may involve the loss of the ·SH radical.

Loss of CO: Aryl ethers are known to lose a molecule of carbon monoxide (CO) after initial fragmentation or rearrangement. miamioh.edu

Cleavage adjacent to Sulfur: Alpha-cleavage next to the sulfur atom is also a possible pathway. scribd.com

Analyzing the m/z values of these fragment ions allows for the reconstruction of the molecule's structure, complementing the data obtained from NMR and vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (typically bonding or non-bonding) to higher-energy anti-bonding orbitals. For an aromatic compound like this compound, the most significant electronic transitions are the π → π* transitions associated with the two benzene rings.

The spectrum of benzene itself shows characteristic absorption bands, and the substitution on the rings in this compound is expected to modify these absorptions. The key features of the molecule that influence its UV-Vis spectrum are:

The Chromophoric System: The two phenyl rings and the ether linkage form the primary chromophore. Diaryl ethers typically exhibit complex absorption patterns arising from the electronic transitions within the aromatic systems.

The Thiol Group (-SH): The thiol group acts as an auxochrome, a substituent that can modify the absorption characteristics of a chromophore. The non-bonding electrons on the sulfur atom can participate in n → π* transitions. Furthermore, the sulfur atom's 3p orbitals can interact with the aromatic π-system, which can lead to a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). rsc.orgrsc.org

The Ether Linkage (-O-): The oxygen atom also possesses non-bonding electrons and can influence the electronic structure. However, its primary role here is to link the two aromatic rings, allowing for potential electronic communication or conjugation between them, although the flexibility of the C-O-C bond can affect the degree of coplanarity and thus the extent of conjugation.

Based on these features, the UV-Vis spectrum of this compound is expected to show intense absorption bands in the UV region, characteristic of π → π* transitions of the substituted benzene rings. The presence of the thiol auxochrome would likely shift these bands to longer wavelengths compared to an unsubstituted diaryl ether.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value/Characteristic |

| λmax | Data not publicly available. Expected to show multiple absorption maxima in the UV region, characteristic of π → π* transitions in substituted aromatic systems. A bathochromic shift relative to benzene is anticipated due to the ether and thiol substituents. rsc.orgresearchgate.net |

| Molar Absorptivity (ε) | Data not publicly available. The π → π* transitions are expected to have high molar absorptivities (typically > 10,000 L mol-1 cm-1), while any observable n → π* transitions would be significantly weaker. libretexts.org |

| Solvent Effects | The position and intensity of absorption bands may show dependence on solvent polarity. Polar solvents could lead to shifts in the absorption maxima for both π → π* and n → π* transitions due to differential stabilization of the ground and excited states. |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing). youtube.comsuniv.ac.in Although a crystal structure for this compound has not been reported in the surveyed literature, we can predict key structural features based on related compounds.

Molecular Conformation: The central C-O-C ether linkage is not linear and confers significant conformational flexibility. The two phenyl rings are therefore unlikely to be coplanar. The final dihedral angle between the planes of the two rings in the solid state would be a compromise between maximizing crystal packing efficiency and minimizing intramolecular steric hindrance.

Intermolecular Interactions and Crystal Packing: The crystal packing would be governed by a combination of intermolecular forces:

S-H···π Interactions: A prominent interaction for thiophenols is the S-H···π interaction, where the hydrogen atom of the thiol group interacts favorably with the electron-rich π-face of an aromatic ring on an adjacent molecule. researchgate.netnih.govacs.org This interaction can be a significant factor in directing the crystal packing arrangement. researchgate.netnih.govacs.org

Hydrogen Bonding: While the S-H bond is a weaker hydrogen bond donor than an O-H bond, it can still form weak S-H···S or S-H···F hydrogen bonds, influencing the supramolecular assembly.

Influence of Fluorine: The fluorine substituent can participate in C-F···H-C or F···F contacts. The introduction of fluorine can also alter the nature of π-π stacking interactions, sometimes disrupting face-to-face packing in favor of other arrangements. nih.govresearchgate.net

A full X-ray crystallographic analysis would provide precise values for all geometric parameters and reveal the dominant intermolecular forces that stabilize the crystal structure.

Table 2: Anticipated X-ray Crystallographic Parameters for this compound

| Parameter | Description |

| Crystal System | Data not determined. Could belong to any of the seven crystal systems (e.g., monoclinic, orthorhombic). nih.gov |

| Space Group | Data not determined. Describes the symmetry elements present within the crystal lattice. nih.gov |

| Unit Cell Dimensions | Data not determined. These parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice. suniv.ac.in |

| Bond Lengths/Angles | Data not determined. Would provide precise measurements for all covalent bonds (e.g., C-S, S-H, C-O, C-F, C-C, C-H) and angles, confirming the molecular geometry. |

| Dihedral Angles | Data not determined. The C-O-C-C and C-C-O-C dihedral angles would be of particular interest, quantifying the twist between the two phenyl rings. |

| Intermolecular Contacts | Data not determined. Analysis would quantify key packing interactions, such as the distances and angles of S-H···π interactions, hydrogen bonds, and π-π stacking, which are crucial for understanding the solid-state assembly. acs.orgacs.org |

Catalysis Research Involving 4 4 Fluorophenoxy Benzenethiol

Role as a Ligand in Transition Metal Catalysis

Thiol-containing molecules, or thiolates, are known to act as effective ligands for a variety of transition metals, forming stable metal-sulfur bonds. These complexes are integral to numerous catalytic processes. However, there is no available research that details the design, synthesis, or catalytic activity of metal complexes specifically incorporating the 4-(4-fluorophenoxy)benzenethiol ligand.

Design and Synthesis of Metal Complexes with Thiol-Containing Ligands

The synthesis of metal complexes with thiol-containing ligands is a well-established area of coordination chemistry. Typically, these syntheses involve the reaction of a metal salt with the corresponding thiol, often in the presence of a base to deprotonate the thiol group, forming a thiolate that can then coordinate to the metal center. The electronic and steric properties of the thiol ligand, such as the presence of the fluorophenoxy group in the target compound, would be expected to influence the structure, stability, and reactivity of the resulting metal complex. However, no studies have been found that apply these principles to this compound.

Investigation of Catalytic Activity and Selectivity

The catalytic performance of transition metal complexes is highly dependent on the nature of their ligands. The electronic properties of the this compound ligand, influenced by the electron-withdrawing fluorine atom and the ether linkage, could theoretically modulate the catalytic activity and selectivity of a metal center in reactions such as cross-coupling, hydrogenation, or oxidation. Nevertheless, a thorough search of the scientific literature has not yielded any reports on the investigation of the catalytic activity or selectivity of any such complex.

Organocatalysis and its Potential Application in Reactions of the Compound

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Thiols can participate in various organocatalytic transformations, for instance, in Michael additions or as precursors to catalytically active species. The specific structure of this compound might lend itself to certain applications in this field. However, there is currently no published research exploring the use of this compound as an organocatalyst or as a substrate in reactions employing organocatalysis.

Mechanistic Studies of Catalytic Transformations

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. Such studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to elucidate the elementary steps of the catalytic cycle. As no catalytic reactions involving this compound have been reported, it follows that no mechanistic studies of its catalytic transformations have been conducted or published.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Research Gaps

The primary academic contributions concerning 4-(4-Fluorophenoxy)benzenethiol are centered on its synthesis and its application in the formation of self-assembled monolayers (SAMs) on metallic substrates, most notably gold. The synthesis is typically achieved through nucleophilic aromatic substitution reactions. The principal focus of research has been on the behavior of the thiol group, which readily forms a strong bond with gold surfaces, a well-established phenomenon for benzenethiol (B1682325) derivatives. conicet.gov.ar This allows for the creation of ordered, single-layer films where the orientation and properties of the molecules can be controlled.

The fluorophenoxy group introduces specific functionalities to the SAM. The fluorine atom is of particular interest due to its high electronegativity and the potential to influence the electronic properties of the monolayer and its interface with the substrate. Studies on similar fluorinated aromatic thiols have shown that the presence of fluorine can impact the stability and ordering of the SAM. researchgate.net

Despite these advances, significant research gaps remain. While the formation of SAMs is established, the precise influence of the 4-fluorophenoxy tail group on the electronic structure of the gold-sulfur interface is not fully elucidated. The long-term stability of these specific SAMs under various environmental conditions is also an area requiring more in-depth investigation. researchgate.net Furthermore, the exploration of this compound in applications beyond fundamental surface science, such as in molecular electronics or as a component in biosensors, is still in its nascent stages.

Table 1: Summary of Research Focus and Gaps for this compound

| Research Area | Key Contributions | Remaining Research Gaps |

|---|---|---|

| Synthesis | Established synthesis via nucleophilic aromatic substitution. | Optimization of synthesis for higher yields and purity. |

| Self-Assembled Monolayers (SAMs) | Formation on gold surfaces is well-documented for analogous thiols. conicet.gov.ar | Detailed understanding of the influence of the fluorophenoxy group on SAM structure and electronic properties. |

| Surface Characterization | Techniques for characterizing similar SAMs are well-developed. nih.govnih.gov | Lack of specific, detailed surface analysis data for this particular molecule. |

| Applications | Potential use in modifying surface properties. | Exploration of applications in molecular electronics, sensors, and anti-corrosion coatings. |

Emerging Methodologies and Techniques for Studying this compound

The study of this compound and its corresponding SAMs benefits from a host of advanced surface-sensitive techniques. These emerging methodologies provide unprecedented insight into the structure, composition, and properties of these molecular films.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for probing the vibrational modes of molecules adsorbed on metallic surfaces. For benzenethiol derivatives, SERS can provide information on the orientation of the molecule and the nature of the sulfur-gold bond. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is crucial for determining the chemical composition and bonding states of the elements within the SAM. nih.govfrontiersin.orgnih.gov High-resolution XPS can distinguish between free and bound thiols and can provide information about the chemical environment of the fluorine and carbon atoms. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers detailed molecular information from the outermost layer of the SAM, helping to confirm the identity of the adsorbed species and to detect any contaminants. frontiersin.orgnih.gov

Atomic Force Microscopy (AFM) is used to visualize the morphology of the SAM surface, providing information on the ordering and defect density of the monolayer. nih.govnih.gov

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is an emerging tool for determining the orientation of the molecules within the SAM with a high degree of precision. nih.gov

Computational Modeling , particularly using Density Functional Theory (DFT), complements experimental techniques by providing theoretical insights into the adsorption geometry, electronic structure, and interaction energies of the molecule with the substrate. researchgate.net

Table 2: Advanced Techniques for the Study of this compound SAMs

| Technique | Information Obtained |

|---|---|

| SERS | Molecular orientation, nature of the Au-S bond. nih.gov |

| XPS | Elemental composition, chemical bonding states. nih.govnih.gov |

| ToF-SIMS | Molecular identity of surface species. frontiersin.orgnih.gov |

| AFM | Surface morphology, molecular ordering. nih.govnih.gov |

| NEXAFS | Precise molecular orientation. nih.gov |

| DFT | Adsorption geometry, electronic structure. researchgate.net |

Broader Implications for Fundamental Chemical Science and Interdisciplinary Research

The study of this compound has broader implications that extend beyond its specific properties. Research on this and related molecules contributes to a more profound understanding of the fundamental principles of self-assembly and interfacial chemistry. conicet.gov.arrsc.org The insights gained are crucial for the rational design of functional surfaces with tailored properties.

In the field of materials science , the ability to form well-defined organic layers on metallic surfaces is paramount for the development of new coatings, for instance, to prevent corrosion or to control wetting behavior. The presence of fluorine in the molecule is particularly relevant for creating hydrophobic surfaces.

For nanotechnology and molecular electronics , the precise control over the structure and electronic properties of SAMs is a key enabling technology. Molecules like this compound could serve as components in molecular wires, diodes, or transistors. The ability to tune the interfacial electronic properties through chemical modification is a critical area of research. beilstein-journals.org

In biosensor development , functionalized gold surfaces are widely used for the immobilization of biomolecules. frontiersin.org SAMs formed from molecules like this compound could provide a stable and well-defined platform for attaching biological recognition elements, with the fluorinated tail group potentially influencing the interaction with the biological medium.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Fluorophenoxy)benzenethiol, and what are their respective advantages?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic aromatic substitution or coupling reactions. For example, a modified Suzuki-Miyaura coupling (as described for analogous thiols in ) could link a fluorophenoxy-substituted aryl halide with a thiol precursor. Alternatively, direct thiolation of 4-(4-fluorophenoxy)benzene derivatives using reagents like Lawesson’s reagent or thiourea under acidic conditions may be employed. Advantages include:

- Suzuki coupling : High regioselectivity and compatibility with sensitive functional groups .

- Direct thiolation : Cost-effective for large-scale synthesis but may require rigorous purification to remove sulfur byproducts.

Key steps involve protecting the thiol group during synthesis (e.g., using trityl or acetyl groups) to prevent oxidation, followed by deprotection under mild conditions (e.g., TFA/water) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use in a fume hood with nitrile gloves and lab coats due to potential skin/eye irritation (GHS Category 2A) and acute oral toxicity (Category 4) . Avoid exposure to oxidizing agents to prevent disulfide formation.

- Storage : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to minimize light- or oxygen-induced degradation. Stabilizers like BHT (0.1%) may be added for long-term storage .

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer: Key properties include:

- Solubility : Limited water solubility (logP ~3.2 estimated); prefers organic solvents like DCM or THF. This necessitates use of co-solvents (e.g., DMSO) for biological assays .

- Melting Point : Likely similar to structurally related fluorinated thiols (e.g., 4-fluorothiophenol, mp ~35°C), requiring low-temperature handling to prevent volatilization .

- Acidity : The thiol group (pKa ~6.5) can deprotonate under basic conditions, affecting reactivity in conjugation reactions (e.g., gold nanoparticle functionalization) .

Advanced Research Questions

Q. What advanced analytical techniques are most effective for characterizing this compound purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ ~-110 ppm for para-fluorine) and ¹H NMR (doublets for aromatic protons) confirm regiochemistry. HSQC can resolve overlapping signals in complex mixtures .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects trace impurities (e.g., disulfides) with ppm-level sensitivity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Use 0.1% TFA in mobile phase to suppress thiol oxidation .

Q. How do reaction conditions influence regioselectivity and yield in synthesizing derivatives of this compound?

Methodological Answer:

- Temperature : Elevated temperatures (80–100°C) favor SNAr reactions at electron-deficient aryl rings but may promote disulfide formation. Lower temperatures (0–25°C) improve control in coupling reactions .

- Catalysts : Pd(PPh₃)₄ in Suzuki coupling enhances cross-coupling efficiency with boronic acid partners, while CuI accelerates Ullmann-type thiol-aryl couplings .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require scavengers (e.g., molecular sieves) to absorb reactive byproducts .

Q. How can computational methods predict the reactivity of this compound in complex systems?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., thiolate nucleophilicity in Michael additions) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cysteine proteases) to design inhibitors with improved binding affinity .

- QSAR Models : Correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with redox potential or toxicity profiles .

Q. What strategies resolve discrepancies in reported toxicity data for this compound?

Methodological Answer:

- Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cell viability) under standardized conditions (pH 7.4, 37°C) to compare with existing data .

- Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfonic acids) that may contribute to conflicting in vivo toxicity reports .

- Cross-Validation : Align experimental protocols with EPA guidelines (e.g., OECD Test No. 423 for acute oral toxicity) to minimize methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.